molecular formula C12H8ClFOS B1454473 (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone CAS No. 1249924-08-0

(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone

Cat. No.: B1454473
CAS No.: 1249924-08-0
M. Wt: 254.71 g/mol
InChI Key: PFIPPKFLQREUSW-UHFFFAOYSA-N
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Description

“(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone” is a chemical compound with the CAS Number: 1249924-08-0 . It has a molecular weight of 254.71 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl) (3-methyl-2-thienyl)methanone . It appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Crystal Packing and Supramolecular Interactions

A study delved into the crystal packing of a series of methanone derivatives, underscoring the pivotal role of non-covalent interactions such as lone pair-π interactions and halogen bonds in their supramolecular architectures. These interactions significantly contribute to the stabilization of molecular conformations and the overall crystal lattice structure (Sharma et al., 2019).

Structural Insights through Crystallography

The synthesis and crystal structure of methanone compounds featuring chloro, phenylthio, and methyl groups were studied. These studies employed techniques like X-ray diffraction, providing a structural understanding of these compounds, which is vital for comprehending their potential applications and interactions (Sun et al., 2017).

Theoretical Studies and Physicochemical Properties

Research focusing on boric acid ester intermediates with benzene rings, closely related to the compound , conducted detailed theoretical studies including density functional theory (DFT) and conformational analyses. These studies not only confirmed the structures of the compounds but also shed light on their physicochemical properties, molecular electrostatic potentials, and frontier molecular orbitals, providing a comprehensive understanding of the compound's characteristics and potential applications (Huang et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause less severe health hazards . The signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIPPKFLQREUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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